molecular formula C17H13F3N4O5S2 B2516596 N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide CAS No. 860611-91-2

N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B2516596
CAS No.: 860611-91-2
M. Wt: 474.43
InChI Key: NZKMIIZKRJIPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide is a compound known for its unique structure and multifaceted applications in scientific research and industry. This molecule features a pyrimidine ring, a trifluoromethyl group, and a benzenesulfonamide moiety, all contributing to its distinctive chemical behavior and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the pyrimidine ring: : A condensation reaction between a trifluoromethyl ketone and a suitable diamine.

  • Introduction of the sulfonamide group: : Reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

  • Final assembly: : Coupling the pyrimidine and sulfonamide fragments under mild conditions to yield the target compound.

Industrial Production Methods

For large-scale production, the process may involve:

  • Optimization of reaction conditions to maximize yield and purity.

  • Use of continuous flow reactors to enhance efficiency.

  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide undergoes several types of chemical reactions:

  • Substitution Reactions: : The trifluoromethyl group can be replaced under specific conditions.

  • Oxidation and Reduction: : While stable, selective oxidation or reduction can modify the sulfonamide moiety.

  • Coupling Reactions: : The amino group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

  • Substitution: : Often employs halogenating agents.

  • Oxidation/Reduction: : Utilizes mild oxidizing/reducing agents to avoid decomposition.

  • Coupling: : Catalysts like palladium complexes facilitate these reactions.

Major Products

The products depend on the reaction type:

  • Substitution products with modified pyrimidine rings.

  • Oxidized or reduced sulfonamide derivatives.

  • Coupled compounds forming larger bi-functional molecules.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

  • Synthetic Intermediates: : Used in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: : Inhibits specific enzymes due to its structural characteristics.

  • Molecular Probes: : Utilized in probing biochemical pathways.

Medicine

  • Drug Development:

  • Diagnostic Agents: : Incorporated into compounds used in diagnostic tests.

Industry

  • Material Science: : Incorporated into polymers and materials for enhanced properties.

  • Agrochemicals: : Used in the development of novel agrochemicals.

Mechanism of Action

Mechanism

The compound exerts its effects by interacting with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Molecular Targets and Pathways

  • Enzymes: : Inhibition of specific enzymes by binding to their active sites.

  • Receptor Modulation: : Alters signaling pathways by interacting with cell surface receptors.

Comparison with Similar Compounds

Unique Features

N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide stands out due to its trifluoromethyl and sulfonamide groups, providing unique reactivity and stability.

Similar Compounds

  • N-[2-amino-4-(fluoromethyl)pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide: : Differing in the fluoromethyl group.

  • N-[2-amino-6-oxo-4-(chloromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide: : Similar structure with a chloromethyl group.

  • N-[2-amino-6-oxo-4-(methyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide: : Contains a methyl group instead of trifluoromethyl.

These variants illustrate the compound's versatility and highlight its unique chemical properties that enable diverse applications.

Properties

IUPAC Name

N-[2-amino-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-(benzenesulfonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O5S2/c18-17(19,20)14-11-15(25)23(16(21)22-14)24(30(26,27)12-7-3-1-4-8-12)31(28,29)13-9-5-2-6-10-13/h1-11H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKMIIZKRJIPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(N2C(=O)C=C(N=C2N)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.